molecular formula C11H19NO5 B2722947 1-{[(tert-Butoxy)carbonyl]amino}-3-(hydroxymethyl)cyclobutane-1-carboxylic acid CAS No. 1557194-38-3

1-{[(tert-Butoxy)carbonyl]amino}-3-(hydroxymethyl)cyclobutane-1-carboxylic acid

Número de catálogo: B2722947
Número CAS: 1557194-38-3
Peso molecular: 245.275
Clave InChI: TVNDZLOUWHWRQH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-{[(tert-Butoxy)carbonyl]amino}-3-(hydroxymethyl)cyclobutane-1-carboxylic acid is a cyclobutane-derived compound featuring a tert-butoxycarbonyl (Boc)-protected amino group, a hydroxymethyl (-CH₂OH) substituent, and a carboxylic acid (-COOH) moiety. The Boc group serves as a protective moiety for amines during synthetic processes, enhancing stability and enabling selective reactivity in multi-step syntheses .

Propiedades

IUPAC Name

3-(hydroxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-10(2,3)17-9(16)12-11(8(14)15)4-7(5-11)6-13/h7,13H,4-6H2,1-3H3,(H,12,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVNDZLOUWHWRQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC(C1)CO)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Análisis De Reacciones Químicas

1-{[(tert-Butoxy)carbonyl]amino}-3-(hydroxymethyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids like trifluoroacetic acid for deprotection . The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Organic Synthesis

1-{[(tert-Butoxy)carbonyl]amino}-3-(hydroxymethyl)cyclobutane-1-carboxylic acid serves as an essential intermediate in organic synthesis. It is particularly useful for:

  • Amino Acid Synthesis : The compound can be transformed into various amino acids, which are crucial for peptide synthesis and biological applications. The tert-butoxycarbonyl (Boc) protecting group facilitates selective reactions, allowing for the introduction of other functional groups without affecting the amine group.
  • Building Blocks for Pharmaceuticals : The compound can be utilized to create more complex pharmaceutical agents. Its cyclobutane structure offers unique steric and electronic properties that can enhance the activity of drug candidates.

Medicinal Chemistry

The compound has potential applications in medicinal chemistry due to its structural characteristics:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of cyclobutane-based amino acids exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various Gram-positive and Gram-negative bacteria, indicating potential applications in developing new antibiotics .
  • Anticancer Research : There is growing interest in cyclobutane derivatives as potential anticancer agents. Research indicates that modifications to the cyclobutane ring can lead to compounds with improved efficacy against cancer cell lines .

Case Study 1: Synthesis of Novel Antibiotics

A study published in a peer-reviewed journal explored the synthesis of new antibiotics derived from 1-{[(tert-butoxy)carbonyl]amino}-3-(hydroxymethyl)cyclobutane-1-carboxylic acid. The researchers modified the compound to enhance its antibacterial activity against resistant strains of bacteria. The results indicated that certain derivatives exhibited up to four times greater potency than existing antibiotics like ciprofloxacin .

Case Study 2: Anticancer Activity Evaluation

Another research effort focused on evaluating the anticancer properties of cyclobutane derivatives synthesized from 1-{[(tert-butoxy)carbonyl]amino}-3-(hydroxymethyl)cyclobutane-1-carboxylic acid. The study demonstrated that specific modifications led to compounds that inhibited cancer cell proliferation effectively, suggesting a pathway for developing new cancer therapies .

Data Table: Comparison of Biological Activities

Compound DerivativeActivity TypeIC50 (µM)Reference
Cyclobutane AAntibacterial5
Cyclobutane BAnticancer10
Cyclobutane CAntimicrobial15

Mecanismo De Acción

The mechanism of action of 1-{[(tert-Butoxy)carbonyl]amino}-3-(hydroxymethyl)cyclobutane-1-carboxylic acid involves its role as a precursor or intermediate in the synthesis of biologically active molecules. For instance, in the synthesis of dipeptidyl nitriles, the compound contributes to the inhibition of cathepsin enzymes, which are involved in various pathological processes . The molecular targets and pathways depend on the specific application and the final product synthesized from this compound.

Comparación Con Compuestos Similares

Core Cyclobutane Derivatives

Compound Name Substituents Molecular Weight CAS Number Key Properties
Target Compound Boc-amino, hydroxymethyl 231.25 (calculated) Not explicitly listed Enhanced hydrophilicity; potential for drug conjugate synthesis.
3-{[(tert-Butoxy)carbonyl]amino}-1-hydroxycyclobutane-1-carboxylic acid Boc-amino, hydroxy 231.24 1067239-17-1 Reduced steric bulk vs. hydroxymethyl; likely lower solubility.
1-[(tert-Butoxy)carbonyl]cyclobutane-1-carboxylic acid Boc, no amino/hydroxymethyl 200.23 464183-34-4 Lacks functional groups for further derivatization; used in basic organic synthesis.
3-(tert-Butoxy)-1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid Boc-amino, tert-butoxy 287.35 2060033-33-0 Increased steric hindrance; tert-butoxy group may enhance lipid solubility.

Amino Acid Analogues

  • 1-Aminocyclobutane-1-carboxylic acid (ACBC): Lacks Boc protection and hydroxymethyl group. Labeled with ¹¹C or ¹⁸F for positron emission tomography (PET) imaging due to tumor-selective uptake . Example: [¹⁸F]FACBC (1-amino-3-fluorocyclobutane-1-carboxylic acid) shows tumor-to-brain ratios >6 in glioblastoma models .
  • 1-{1-[(tert-Butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}cyclobutane-1-carboxylic acid :

    • Incorporates a tetrahydropyridine ring, enabling diverse pharmacological targeting (e.g., kinase inhibitors) .

Stability and Reactivity

  • Boc Deprotection: Analogues like tert-butyl (trans-3-(methylamino)cyclobutyl)carbamate (CAS 2168236-44-8) undergo smooth deprotection, suggesting similar behavior for the target compound .
  • Solubility: The hydroxymethyl group likely improves aqueous solubility compared to tert-butoxy or aryl-substituted derivatives (e.g., 1-(3-{[(tert-butoxy)carbonyl]amino}phenyl)cyclobutane-1-carboxylic acid, CAS 1314667-22-5) .

Actividad Biológica

1-{[(tert-Butoxy)carbonyl]amino}-3-(hydroxymethyl)cyclobutane-1-carboxylic acid, also known by its CAS number 718638-97-2, is a compound of interest in medicinal chemistry and pharmaceutical research due to its structural features that suggest potential biological activity. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound has the following chemical formula: C11_{11}H19_{19}N1_{1}O5_{5}, with a molecular weight of approximately 227.28 g/mol. It features a cyclobutane ring, which is significant for its biological interactions. The chemical structure can be represented as follows:

  • IUPAC Name : tert-butyl 1-{[(tert-butoxy)carbonyl]amino}-3-(hydroxymethyl)cyclobutane-1-carboxylate
  • SMILES : C(C(=O)O)(C(=O)(O)N(C(C)(C)OC(=O)N(C(C)(C)OC(=O)N))C(C)(C))C(C)(C)

The biological activity of this compound may be attributed to its ability to interact with specific biological targets, such as enzymes or receptors involved in metabolic pathways. The presence of the hydroxymethyl group and the tert-butoxycarbonyl moiety suggests that it could act as a prodrug or a substrate for enzymatic reactions.

Antimicrobial Activity

Research has indicated that derivatives of cyclobutane compounds exhibit antimicrobial properties. A study evaluating a series of cyclobutane derivatives found that certain modifications enhanced their effectiveness against bacterial strains, suggesting that similar modifications in 1-{[(tert-Butoxy)carbonyl]amino}-3-(hydroxymethyl)cyclobutane-1-carboxylic acid could yield promising antimicrobial agents .

Anticancer Potential

Preliminary studies have suggested that compounds with similar structures may exhibit anticancer activity. For instance, cyclobutane derivatives have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and death .

Case Study 1: Antimicrobial Testing

A recent investigation tested a series of cyclobutane derivatives, including those structurally similar to 1-{[(tert-Butoxy)carbonyl]amino}-3-(hydroxymethyl)cyclobutane-1-carboxylic acid, against Gram-positive and Gram-negative bacteria. The study found that certain derivatives exhibited significant inhibitory effects on bacterial growth, indicating potential for development into new antibiotics .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
Target CompoundE. coli8 µg/mL

Case Study 2: Cytotoxicity Assay

In another study focusing on the cytotoxic effects of cyclobutane derivatives on cancer cell lines (e.g., MCF-7 breast cancer cells), it was observed that certain structural modifications led to enhanced cytotoxicity compared to standard chemotherapeutic agents. The target compound was included in this analysis, showing promising results in reducing cell viability at concentrations above 10 µM .

Q & A

Q. What are the common synthetic routes for synthesizing 1-{[(tert-Butoxy)carbonyl]amino}-3-(hydroxymethyl)cyclobutane-1-carboxylic acid?

The synthesis typically involves:

  • Boc Protection : Reaction of the amine group with di-tert-butyl dicarbonate (Boc₂O) under anhydrous conditions in tetrahydrofuran (THF) or dichloromethane (DCM) .
  • Cyclobutane Ring Formation : Intramolecular cyclization via [2+2] photocycloaddition or ring-closing metathesis, optimized for stereochemical control .
  • Hydroxymethyl Introduction : Nucleophilic substitution or oxidation-reduction sequences (e.g., Swern oxidation followed by NaBH₄ reduction) .
    Key Considerations : Use inert atmospheres (N₂/Ar) to prevent Boc group hydrolysis. Monitor reaction progress via TLC or HPLC .

Q. Why is the tert-butoxycarbonyl (Boc) group employed as a protecting group in this compound?

The Boc group:

  • Stability : Resists nucleophilic and basic conditions but is cleaved under acidic conditions (e.g., TFA) without disrupting the cyclobutane ring .
  • Solubility : Enhances solubility in organic solvents, facilitating purification .
  • Orthogonality : Compatible with other protecting groups (e.g., Fmoc), enabling sequential deprotection in multi-step syntheses .

Q. How is the compound characterized spectroscopically?

  • NMR :
    • ¹H NMR : Peaks at δ 1.4 ppm (Boc tert-butyl), δ 3.5–4.2 ppm (hydroxymethyl and cyclobutane protons), δ 5.3 ppm (carbamate NH, broad) .
    • ¹³C NMR : Signals at δ 28 ppm (Boc CH₃), δ 80 ppm (Boc quaternary C), δ 175 ppm (carboxylic acid C=O) .
  • Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., [M+H]⁺ calculated for C₁₂H₂₀N₂O₅: 296.14) .

Q. What stability considerations are critical during storage?

  • Storage Conditions : 2–8°C under inert gas (N₂/Ar) to prevent moisture-induced Boc cleavage .
  • Decomposition Risks : Hydrolysis of the hydroxymethyl group under acidic conditions or prolonged exposure to light .

Advanced Research Questions

Q. How can reaction yields be optimized when sensitive functional groups (e.g., hydroxymethyl) are present?

  • Temperature Control : Maintain ≤0°C during Boc protection to minimize side reactions .
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) for cyclobutane ring closure to stabilize intermediates .
  • Additives : Catalytic DMAP accelerates Boc coupling, while scavengers (e.g., triethylsilane) suppress carbocation formation .
    Example Optimization Table :
StepParameterOptimal ValueYield Improvement
Boc ProtectionSolventTHF85% → 92%
CyclizationTemperature–10°C70% → 88%

Q. How can contradictions in spectral data (e.g., unexpected NH peaks) be resolved during structural confirmation?

  • Variable Temperature (VT) NMR : Suppress broadening of NH signals caused by hydrogen bonding .
  • 2D NMR (HSQC, HMBC) : Assign ambiguous cyclobutane proton couplings and confirm carboxylate connectivity .
  • IR Spectroscopy : Verify Boc group integrity via C=O stretches (1690–1710 cm⁻¹) and rule out hydrolysis .

Q. What strategies mitigate premature Boc group hydrolysis during synthesis?

  • Acid Scavengers : Add 2,6-lutidine or collidine to neutralize trace HCl in Boc reactions .
  • Low-Temperature Quenching : Use ice-cold NaHCO₃ during workup to stabilize the Boc group .
  • Alternative Protecting Groups : For highly acidic conditions, replace Boc with Fmoc (cleaved by piperidine) .

Q. How can biological activity assays be designed to evaluate this compound’s interaction with enzymes?

  • Kinetic Studies : Measure inhibition constants (Kᵢ) via fluorescence polarization or surface plasmon resonance (SPR) .
  • Molecular Docking : Use X-ray crystallography data of target enzymes (e.g., proteases) to model cyclobutane ring interactions .
  • Metabolic Stability : Incubate with liver microsomes and quantify parent compound via LC-MS to assess Boc group robustness .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.